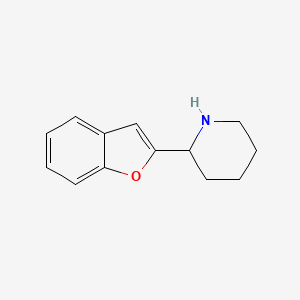

2-(1-Benzofuran-2-yl)piperidine

Description

Contextualization of Benzofuran (B130515) and Piperidine (B6355638) Scaffolds in Bioactive Compound Discovery

In the realm of medicinal chemistry, certain molecular structures, often referred to as "privileged scaffolds," appear frequently in a wide array of biologically active compounds. nih.govtaylorandfrancis.commdpi.com The benzofuran and piperidine rings are two such prominent scaffolds, each contributing to the pharmacological profiles of numerous natural products and synthetic drugs.

The benzofuran nucleus, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit in many bioactive molecules. researchgate.netdongguk.edu Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.govrsc.org The versatility of the benzofuran scaffold makes it an attractive starting point for the design of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net

Similarly, the piperidine ring, a saturated heterocycle containing a nitrogen atom, is one of the most common heterocyclic fragments found in FDA-approved pharmaceuticals. arizona.edu This prevalence is due to its ability to serve as a versatile scaffold in agents targeting the central nervous system (CNS), as well as in anticoagulants, antihistamines, and analgesics. arizona.edu The phenyl(piperidin-4-yl)methanone (B1296144) fragment, in particular, is recognized as a privileged structure in drug development. mdpi.com The inclusion of a piperidine ring can significantly improve a compound's physicochemical properties, which is a crucial aspect of drug design. nih.gov

Rationale for Investigating Novel 2-(1-Benzofuran-2-yl)piperidine Derivatives

The strategic combination of two or more privileged scaffolds into a single hybrid molecule is a well-established approach in drug design aimed at creating compounds with enhanced affinity, greater selectivity, or even novel, multifunctional bioactivity. nih.gov The investigation into this compound derivatives is founded on this molecular hybridization principle. By linking the bioactive benzofuran moiety with the versatile piperidine ring, researchers aim to develop novel chemical entities with unique pharmacological profiles.

A key rationale is the potential for creating multifunctional agents that can address complex diseases like Alzheimer's. researchgate.netnih.gov For instance, research has focused on designing benzofuran-piperidine derivatives that can act as both amyloid-beta (Aβ) anti-aggregating agents and acetylcholinesterase (AChE) inhibitors, two important targets in Alzheimer's therapy. researchgate.netnih.gov The goal is to synthesize compounds that not only inhibit the enzyme responsible for breaking down a key neurotransmitter but also prevent the formation of toxic protein aggregates in the brain. researchgate.netnih.gov This dual-pronged approach could offer significant advantages over single-target therapies.

Overview of Current Research Landscape Pertaining to Structurally Related Entities

The investigation of hybrid molecules containing benzofuran and a nitrogen-containing heterocycle is an active area of research. Several studies have explored the synthesis and biological evaluation of compounds structurally related to this compound, yielding promising results in various therapeutic areas.

One notable area of focus has been neurodegenerative diseases. A series of benzofuran piperidine derivatives were designed and synthesized as multifunctional agents against Alzheimer's disease. researchgate.netnih.gov In vitro studies revealed that these compounds were effective Aβ anti-aggregants, with some also showing potent inhibition of acetylcholinesterase (AChE). researchgate.netnih.gov Specific modifications to a lead compound led to the identification of derivatives with enhanced activity. nih.gov For example, compounds 3a , 3h , and 3i were highlighted as particularly interesting multifunctional Aβ anti-aggregants, with 3h demonstrating potent Aβ anti-aggregation and good AChE inhibitory activity. nih.gov These promising compounds were also shown to prevent the formation of intracellular reactive oxygen species (ROS) and cell apoptosis induced by Aβ peptides. nih.gov

Beyond Alzheimer's disease, the fusion of benzofuran with other nitrogen-containing rings like piperazine (B1678402) has been explored for anticancer applications. nih.gov Research has described the synthesis and evaluation of substituted benzofuran piperazines as potential anticancer agents, with lead compounds showing good efficacy in preclinical models. nih.gov The hybridization strategy has also been extended to include other heterocyclic systems like pyrazole (B372694) and imidazole, creating novel benzofuran derivatives with potent cytotoxic effects against various cancer cell lines. nih.gov

Table 1: Research Findings on Structurally Related Benzofuran-Piperidine/Piperazine Derivatives

| Compound/Series | Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| Benzofuran piperidine derivatives (3a , 3h , 3i ) | Alzheimer's Disease (multifunctional agents) | Potent Aβ anti-aggregants and good acetylcholinesterase (AChE) inhibitors. Compound 3h showed self-induced Aβ 25-35 aggregation of 57.71% and hAChE IC50 = 21 μM. | researchgate.netnih.gov |

| Substituted benzofuran piperazines | Cancer | Demonstrated cell proliferation inhibition in multiple cancer cell lines. Lead compounds showed good in vivo anticancer efficacy. | nih.gov |

| Hybrid benzofuran-imidazole/quinazoline derivatives | Cancer | Fused scaffolds created molecules with desirable drug-like profiles and cytotoxicity. | nih.gov |

| Benzofuran–pyrazole–pyridine (B92270) hybrid | Osteoarthritis | Showed potential anti-inflammatory and anti-osteoarthritis properties by inhibiting pro-inflammatory mediators. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)piperidine |

InChI |

InChI=1S/C13H15NO/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-2,5,7,9,11,14H,3-4,6,8H2 |

InChI Key |

XIELQQIWNMCNQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 1 Benzofuran 2 Yl Piperidine

Historical Development of Synthetic Routes to Benzofuran-Substituted Piperidines

The historical development of synthetic routes to benzofuran-substituted piperidines is not a monolithic narrative but rather an amalgamation of advancements in the synthesis of each heterocyclic core. The journey began with the independent discovery and synthesis of benzofuran (B130515) and piperidine (B6355638). Benzofuran itself was first synthesized by Perkin in 1870 from coumarin. jocpr.comnih.gov Early methods for piperidine synthesis often involved the reduction of pyridine (B92270), a readily available starting material. nih.govrsc.org

The initial strategies for combining these two moieties were often driven by the exploration of new pharmacophores. Early approaches to benzofuran-piperidine scaffolds were typically non-selective and involved multi-step sequences. These methods often focused on the functionalization of a pre-formed benzofuran or piperidine ring. For instance, a common early strategy involved the acylation of a benzofuran with a piperidine-containing side chain or the alkylation of a piperidine with a benzofuran derivative.

A prevalent historical method for the synthesis of 2-substituted benzofurans involved the reaction of a salicylaldehyde (B1680747) or a related phenol (B47542) with an α-haloketone, followed by cyclization. mdpi.com The piperidine ring could then be introduced by various means, such as reductive amination of a suitable ketone or aldehyde precursor. Another classical approach involved the Perkin rearrangement to generate benzofuran-2-carboxylic acids, which could then be coupled with a piperidine unit. nih.gov

These early methods, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of control over stereochemistry and regiochemistry, particularly when dealing with complex substitution patterns. The evolution of organometallic chemistry and the development of more sophisticated catalytic systems in the latter half of the 20th century paved the way for more efficient and selective synthetic strategies.

Contemporary Total Synthesis Strategies for 2-(1-Benzofuran-2-yl)piperidine

Modern synthetic approaches to this compound are characterized by their efficiency, selectivity, and modularity, allowing for the construction of diverse analogues for structure-activity relationship studies. These strategies often employ transition-metal-catalyzed cross-coupling reactions and one-pot procedures to streamline the synthesis.

A common retrosynthetic disconnection for this compound involves breaking the C-C bond between the benzofuran and piperidine rings. This leads to a synthetic strategy where a functionalized benzofuran is coupled with a suitable piperidine derivative. For example, a 2-halobenzofuran can be coupled with a piperidine organometallic reagent, or a 2-benzofuranylboronic acid can be coupled with a halogenated piperidine.

Another key strategy involves the construction of one of the heterocyclic rings onto the other. For instance, a piperidine ring can be formed through the cyclization of a linear amino-alkene or amino-alkyne precursor that already contains the benzofuran moiety.

The following table summarizes some contemporary synthetic approaches to benzofuran-piperidine derivatives, highlighting the diversity of methods employed.

| Starting Materials | Key Reaction(s) | Product Type | Reference |

| 1-(Benzofuran-2-yl)ethan-1-one, N-ethyl piperazine (B1678402), sulfur | Willgerodt–Kindler reaction | 2-(Benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione | nih.gov |

| 1-(Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, piperidine | Reflux in ethanol | (E)-1-(Benzofuran-2-yl)-3-(piperidin-1-yl)prop-2-en-1-one | nih.gov |

| Mono- and di-methoxy-3-bromocoumarins, aniline, 1-(3-chloropropyl)piperidine | Microwave-assisted Perkin rearrangement, amidation, N-alkylation | N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | nih.gov |

| 2-Acetylbenzofuran, phenyl hydrazine, malononitrile, 2-cyanoacetohydrazide, piperidine | Multi-step condensation and cyclization reactions | 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |

Stereoselective Synthesis Approaches

The 2-position of the piperidine ring in this compound is a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure compounds. Control of this stereocenter can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the employment of chiral starting materials.

One approach involves the asymmetric hydrogenation of a pyridine precursor bearing a benzofuran substituent at the 2-position. The use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can induce high levels of enantioselectivity in the reduction of the pyridine ring to a chiral piperidine. nih.gov

Another strategy is the use of a chiral auxiliary attached to the piperidine nitrogen. This auxiliary can direct the stereochemical outcome of a subsequent reaction, such as the addition of a nucleophile to an iminium ion intermediate. After the desired stereochemistry is established, the auxiliary can be removed.

Furthermore, diastereoselective reactions can be employed. For instance, the cyclization of a chiral amino alcohol precursor, where the stereochemistry of the alcohol group dictates the stereochemical outcome of the newly formed stereocenter on the piperidine ring. nih.gov A notable example of stereoselective synthesis in a related system involved the reaction of 2-oxo-N-arylpropanehydrazonoyl chlorides with piperidine, which proceeded stereoselectively to form 1-(piperidin-1-yl)-N2-arylamidrazones. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of controlling stereochemistry in reactions involving piperidine and complex aromatic systems.

Regioselective Functionalization Techniques

Regioselective functionalization is paramount in the synthesis of this compound to ensure the correct connectivity between the two heterocyclic rings. The challenge lies in selectively forming a bond at the C2 position of the benzofuran ring, as the C3 position can also be reactive.

Modern synthetic methods offer excellent control over regioselectivity. For example, directed ortho-metalation (DoM) can be used to selectively functionalize the C2 position of a benzofuran. By using a directing group on the benzofuran, a strong base can deprotonate the C2 position, allowing for the introduction of an electrophile that can then be converted into a piperidine ring or a handle for its attachment.

Palladium-catalyzed cross-coupling reactions are also powerful tools for regioselective synthesis. For instance, a Stille or Suzuki coupling of a 2-stannylbenzofuran or a 2-benzofuranylboronic acid, respectively, with a suitably functionalized piperidine derivative allows for the precise formation of the C2-C bond. mdpi.com

A one-step regioselective synthesis of 2-substituted benzo[b]furans has been reported using phenols and α-haloketones with neutral alumina (B75360) as a promoter, which offers a direct route to the desired benzofuran core. mdpi.com The choice of reaction conditions and starting materials is critical in directing the cyclization to favor the formation of the 2-substituted isomer over the 3-substituted one.

Chemoenzymatic Transformations and Biocatalysis in this compound Synthesis

The application of chemoenzymatic transformations and biocatalysis in the synthesis of this compound is an emerging area with significant potential. nih.gov While specific enzymatic routes for the direct synthesis of this compound are not yet widely reported, general biocatalytic methods for the synthesis of chiral piperidines and the functionalization of aromatic compounds can be envisioned.

Enzymes, such as lipases, can be used for the kinetic resolution of racemic piperidine precursors, providing access to enantiomerically enriched building blocks. For example, a racemic alcohol on a piperidine ring can be selectively acylated by a lipase, allowing for the separation of the two enantiomers.

Imine reductases (IREDs) and reductive aminases (RedAms) are powerful biocatalysts for the asymmetric synthesis of chiral amines, including piperidines. A prochiral imine precursor, which could be formed from a benzofuran-containing ketone, could be asymmetrically reduced by an IRED to yield the desired chiral this compound.

Furthermore, enzymes like cytochrome P450 monooxygenases could potentially be engineered to regioselectively hydroxylate the benzofuran ring, providing a handle for further functionalization and the introduction of the piperidine moiety. The use of biocatalysis offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental impact compared to traditional chemical methods. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve sustainability. rasayanjournal.co.in Key aspects of green chemistry applicable to the synthesis of this compound include the use of safer solvents, catalytic methods, atom economy, and energy efficiency.

Microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds. nih.gov For instance, the Perkin rearrangement to form the benzofuran ring and subsequent coupling reactions can often be performed more efficiently under microwave irradiation, reducing reaction times from hours to minutes. nih.gov

Catalytic methods, particularly those using earth-abundant and non-toxic metals, are preferred over stoichiometric reagents. The development of highly active and recyclable catalysts for the key bond-forming reactions in the synthesis of this compound is an active area of research. Furthermore, catalyst-free synthetic methods, where reactions are promoted by heat or other physical means, represent an ideal green chemistry approach. nih.gov

The following table highlights some green chemistry principles and their potential application in the synthesis of benzofuran-piperidine derivatives.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Catalysis | Utilizing transition metal catalysts (e.g., Pd, Cu, Rh) for cross-coupling and hydrogenation reactions. nih.govnih.gov Employing organocatalysts for asymmetric reactions. nih.gov | High efficiency, selectivity, and turnover numbers, reducing waste from stoichiometric reagents. |

| Alternative Solvents | Using water, ethanol, or deep eutectic solvents in reaction steps. nih.govrasayanjournal.co.in | Reduced toxicity, improved safety, and easier work-up procedures. |

| Energy Efficiency | Employing microwave-assisted synthesis to accelerate reaction rates. nih.govnih.gov | Shorter reaction times, reduced energy consumption, and often higher yields. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through cycloaddition reactions. youtube.com | Minimization of by-products and waste. |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. organic-chemistry.org | Reduced solvent usage, time, and resources. |

Advanced Structural Characterization and Conformational Analysis of 2 1 Benzofuran 2 Yl Piperidine

Spectroscopic Fingerprinting Beyond Basic Identification

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 2-(1-Benzofuran-2-yl)piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, a detailed "fingerprint" emerges, revealing information about its connectivity, functional groups, and dynamic behavior in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies on Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide a wealth of information regarding the chemical environment of each nucleus, allowing for the determination of its covalent framework and offering insights into its preferred conformation.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals corresponding to the protons of the benzofuran (B130515) ring system and the piperidine (B6355638) ring. The protons on the benzofuran moiety are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring would be found in the aliphatic region. The proton at the C2 position of the piperidine ring, being adjacent to the benzofuran group and a nitrogen atom, would likely resonate at a downfield-shifted position compared to other piperidine protons. The coupling constants between adjacent protons (J-coupling) would be crucial for determining the relative stereochemistry and conformational preferences of the piperidine ring. For instance, a large trans-diaxial coupling constant (³J ≈ 10-13 Hz) between the H2 proton and the adjacent axial proton on C3 would suggest a chair conformation with the benzofuran substituent in an equatorial position. Conversely, a smaller coupling constant would indicate an axial or a different conformational arrangement.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the benzofuran ring would resonate in the aromatic region (δ 110-160 ppm). The piperidine carbons would appear at higher field strengths. The C2 carbon of the piperidine ring, directly attached to the benzofuran ring, would be significantly shifted downfield.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzofuran-H3' | ~6.8 | ~105 |

| Benzofuran-H4', H5', H6', H7' | 7.2 - 7.6 | 111 - 129 |

| Benzofuran-C2' | - | ~155 |

| Benzofuran-C3' | - | ~105 |

| Benzofuran-C3a' | - | ~128 |

| Benzofuran-C7a' | - | ~154 |

| Benzofuran-C4', C5', C6', C7' | - | 111 - 129 |

| Piperidine-H2 | ~3.5 - 4.0 | ~60 - 65 |

| Piperidine-H6eq, H6ax | ~2.8 - 3.2 | ~47 |

| Piperidine-H3, H4, H5 | ~1.5 - 1.9 | ~24 - 27 |

| Piperidine-C2 | - | ~60 - 65 |

| Piperidine-C6 | - | ~47 |

| Piperidine-C3, C5 | - | ~26 |

| Piperidine-C4 | - | ~24 |

Note: These are estimated values and actual experimental data may vary.

Dynamic NMR studies, involving variable temperature experiments, could further elucidate the conformational dynamics, such as the rate of ring inversion of the piperidine moiety and restricted rotation around the C2-C2' bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic "fingerprint" based on the functional groups present. For this compound, these techniques would confirm the presence of the key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. The aromatic C-H stretching vibrations of the benzofuran ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzofuran ring would give rise to bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring within the benzofuran system would likely produce a strong band around 1250-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in the Raman spectrum, providing clear signals for the benzofuran unit.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1250 - 1020 | IR |

| C-O-C Stretch (furan) | 1250 - 1050 | IR |

Analysis of the fine structure of these bands can also provide subtle information about the molecular conformation and intermolecular interactions. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Given that the C2 position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

While no specific CD or ORD data for this compound has been reported, studies on other 2-substituted piperidines have shown that the sign and magnitude of the Cotton effect in their CD or ORD spectra can be correlated with the absolute configuration at the C2 center. scilit.com The electronic transitions of the benzofuran chromophore, perturbed by the chiral environment of the piperidine ring, would give rise to characteristic CD signals. Theoretical calculations of the chiroptical properties using time-dependent density functional theory (TD-DFT) would be a powerful tool to correlate the experimental spectra with a specific enantiomer.

X-ray Crystallography and Solid-State Structural Elucidation of this compound and Its Salts

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Obtaining a single crystal of this compound or one of its salts suitable for X-ray diffraction analysis would be a primary goal for its complete structural characterization.

Although a crystal structure for the title compound is not available in the public domain, analysis of related structures from the Cambridge Structural Database (CSD) can offer valuable insights. For instance, crystal structures of various piperidine derivatives show that the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the substituent at the C2 position (axial vs. equatorial) is a critical conformational feature.

In the solid state, intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, would play a significant role in the crystal packing. If the compound is crystallized as a salt (e.g., hydrochloride or hydrobromide), the hydrogen bonding network would be more extensive, involving the halide anion.

A hypothetical crystal structure would likely reveal the piperidine ring in a chair conformation. The benzofuran substituent at the C2 position could be either in an axial or equatorial position, and the determination of this preference in the solid state would be a key finding. The relative orientation of the benzofuran ring with respect to the piperidine ring would also be precisely determined.

Conformational Landscape and Energy Minima Analysis via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques, in combination with computational chemistry, are employed to map this landscape. As previously mentioned, variable-temperature NMR studies can provide information on the energy barriers between different conformers.

Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. nih.gov By performing a systematic conformational search, it is possible to identify the low-energy conformers (energy minima) and the transition states that connect them. For this compound, the primary conformational variables would be the puckering of the piperidine ring (chair, boat, twist-boat) and the rotation around the C2-C2' bond.

Computational studies on similar 2-aryl-piperidine systems have shown that the chair conformation is generally the most stable. nih.govresearchgate.netacs.org The preference for an axial or equatorial position of the aryl substituent is influenced by a delicate balance of steric and electronic effects. The calculated relative energies of these conformers can be used to predict their populations at a given temperature according to the Boltzmann distribution. These predicted populations can then be compared with experimental data from NMR spectroscopy to validate the computational model.

The analysis of the conformational landscape provides a dynamic picture of the molecule, which is often more relevant to its behavior in solution and its interaction with biological targets than a single, static crystal structure.

Computational Chemistry and in Silico Modeling of 2 1 Benzofuran 2 Yl Piperidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and reactivity of 2-(1-Benzofuran-2-yl)piperidine. These methods have been systematically applied to study the vibrational spectra and conformational stability of benzofuran (B130515) and its derivatives. nih.gov

Studies have utilized DFT with various functionals, such as GGA-PBE and meta-GGA-TPSS, in conjunction with basis sets like 6-31G(d,p), to optimize the molecular geometry of related benzofuran structures. physchemres.org Such calculations provide accurate predictions of bond lengths and angles, which show good agreement with experimental data. physchemres.orgresearchgate.net For instance, the dihedral angle between the benzofuran and an attached phenyl ring has been calculated to be minimal, suggesting a pseudo-planar geometry in some derivatives. physchemres.org

These computational approaches are also crucial for calculating various quantum-chemical descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. physchemres.org The energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined to understand the molecule's reactivity and kinetic stability. researchgate.net The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| E HOMO | -5.631 eV | researchgate.net |

| E LUMO | -1.632 eV | researchgate.net |

| Ionization Potential (I) | 5.631 eV | researchgate.net |

| Electron Affinity (A) | 1.632 eV | researchgate.net |

| Chemical Potential (µ) | -3.999 eV | researchgate.net |

| Softness (ζ) | 11.49 eV⁻¹ | researchgate.net |

| Electrophilicity (ω) | 3.374 eV | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of this compound and its interactions with the surrounding solvent environment. These simulations provide a dynamic picture of the molecule's behavior over time, which is crucial for understanding its biological activity. nih.govnih.gov

MD simulations can reveal the stability of different conformations of the piperidine (B6355638) ring, which can exist in chair, boat, or twist-boat forms. researchgate.net The conformational preferences can be significantly influenced by the nature of substituents on the piperidine nitrogen. researchgate.net By simulating the molecule in a solvent box, typically water, the interactions between the molecule and solvent molecules can be analyzed, providing insights into its solubility and how it might behave in a biological medium. nih.gov

These simulations are often performed using force fields like CHARMM36 and water models such as TIP3P. nih.gov The trajectory of the simulation is analyzed to determine stable conformations and to calculate properties like root-mean-square deviation (RMSD) to assess the stability of the molecule-target complex over the simulation time. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies Applied to this compound

Both ligand-based and structure-based drug design methodologies are extensively used to discover and optimize new drug candidates based on the this compound scaffold. The benzofuran moiety is a common feature in many biologically active compounds and approved drugs, making it an attractive starting point for drug design. mdpi.com Similarly, the piperidine ring is present in over 70 FDA-approved drugs and can favorably influence pharmacokinetic properties. enamine.netmdpi.com

Ligand-based drug design focuses on a set of molecules known to interact with a target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. Techniques like pharmacophore modeling and QSAR fall under this category. benthamscience.com

Structure-based drug design , on the other hand, relies on the known 3D structure of the biological target, such as a protein or enzyme. sciengpub.ir Molecular docking, a key technique in this approach, is used to predict the binding orientation and affinity of the ligand within the active site of the target. This allows for the rational design of molecules with improved binding and, consequently, enhanced biological activity. nih.gov

The synthesis of various benzofuran-piperidine hybrids has been guided by these design principles, leading to the identification of compounds with potential anticancer and other therapeutic activities. nih.govnih.gov

Predictive Modeling for Target Engagement and Biological Activity Profiles

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov Once a pharmacophore model is developed, it can be used to search large compound databases in a process called virtual screening to identify new molecules that fit the model and are therefore likely to be active. sciengpub.irfrontiersin.org

Virtual screening can be performed in a hierarchical manner, starting with rapid methods to filter large libraries, followed by more computationally intensive techniques like molecular docking for the most promising candidates. nih.govfrontiersin.org This approach has been successfully applied to identify novel inhibitors for various targets.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In 2D-QSAR, this is typically done by correlating physicochemical descriptors of the molecules with their measured activity, such as IC50 values. nih.govnih.gov

For benzofuran derivatives, 2D-QSAR models have been developed to understand the structural requirements for activities like vasodilation. nih.gov These models use various descriptors, including molar refractivity, molecular weight, and partition coefficient (logP), to build regression models. nih.gov A statistically significant QSAR model, indicated by a high R² value, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

| Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|

| R² | 0.816 | Indicates a good correlation between predicted and observed activities. | nih.gov |

| s² | 6.191 × 10⁻⁸ | Represents the standard deviation of the regression. | nih.gov |

| F | 21.103 | The Fisher test value, supporting the statistical significance of the model. | nih.gov |

Mechanistic Investigations of Biological Activity: Molecular and Cellular Interactions of 2 1 Benzofuran 2 Yl Piperidine

Target Identification and Validation Through Affinity-Based Probes and Proteomics

The identification of specific molecular targets is a foundational step in understanding the mechanism of action of any bioactive compound. For derivatives of 2-(1-benzofuran-2-yl)piperidine, techniques such as affinity-based probes and chemical proteomics are instrumental in pinpointing their cellular binding partners. nih.gov These methods help to clarify the pharmacodynamics and potential off-target effects of these small molecules. nih.gov

While direct studies on this compound itself are not extensively detailed in the provided results, research on structurally related benzofuran (B130515) compounds offers significant insights. For instance, novel benzofuran-2-carboxamide (B1298429) ligands have been synthesized and shown to be selective for sigma receptors. nih.gov These ligands incorporate a benzofuran moiety, an N-arylated and N-alkylated scaffold, and a basic protonatable nitrogen, which are features that can be conceptually related to the this compound structure. nih.gov The sigma-1 receptor, a 223-amino acid protein located in the endoplasmic reticulum, is a known modulator of various neurotransmitter systems. nih.gov

Furthermore, computational methods like molecular docking are employed to predict the binding of small molecules to protein targets. nih.gov This in-silico approach can be used in the initial stages of lead identification to screen libraries of compounds against known protein structures. nih.gov For example, benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer through such computational models. nih.gov

Receptor Binding Profiling and Ligand-Target Kinetics in Recombinant Systems

Once a potential target is identified, characterizing the binding interaction is the next critical step. This involves determining the affinity and kinetics of the ligand-target complex, often using recombinant protein systems.

Derivatives of this compound have been evaluated for their binding to various receptors. For example, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which share a core structural motif with the compound of interest, were assessed for their affinity for histamine (B1213489) H3 (H3R) and H4 (H4R) receptors. nih.govresearchgate.net These studies revealed that the compounds exhibit micromolar affinity for both receptors, with a general preference for H3R. nih.gov

The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. For the 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine series, the N-allyl-substituted compound (LINS01004) showed the highest affinity for H3R, while a chlorinated analog (LINS01007) displayed moderate affinity for H4R. researchgate.net The interaction of these ligands with their receptors is assumed to follow the law of mass action, involving a reversible, one-step binding reaction. vu.nl

| Compound | Target Receptor | Binding Affinity (pKi) |

| LINS01004 | H3R | 6.40 |

| LINS01007 | H4R | 6.06 |

Table 1: Binding affinities of selected 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives for histamine receptors. researchgate.net

Enzyme Inhibition Kinetics and Mechanistic Enzymology Studies

In addition to receptor binding, this compound derivatives have been investigated as enzyme inhibitors. These studies focus on determining the inhibitory potency (often expressed as the half-maximal inhibitory concentration, IC50) and the mechanism of inhibition.

Benzofuran-based compounds have been shown to inhibit a variety of enzymes. For instance, certain benzofuran derivatives act as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer cell proliferation and angiogenesis. nih.gov One such compound demonstrated IC50 values of 2.21 nM for PI3K and 68 nM for VEGFR-2. nih.gov

Other studies have identified benzofuran derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.comresearchgate.net A series of 3-(piperazinylmethyl)benzofuran derivatives showed potent CDK2 inhibitory activity, with IC50 values in the nanomolar range. researchgate.net Additionally, 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles have been evaluated as inhibitors of CYP26A1, an enzyme involved in retinoic acid metabolism, with some derivatives showing IC50 values comparable to the known inhibitor liarozole. nih.gov

| Compound Derivative | Target Enzyme | IC50 |

| Benzofuran hybrid (Compound 8) | PI3K | 2.21 nM |

| Benzofuran hybrid (Compound 8) | VEGFR-2 | 68 nM |

| 3-(piperazinylmethyl)benzofuran (Compound 9h) | CDK2 | 40.91 nM |

| 3-(piperazinylmethyl)benzofuran (Compound 11d) | CDK2 | 41.70 nM |

| 1-[benzofuran-2-yl-(4-ethyl-phenyl)-methyl]-1H-1,2,4-triazole | CYP26A1 | 4.5 µM |

| 1-[benzofuran-2-yl-(4-phenyl-phenyl)-methyl]-1H-1,2,4-triazole | CYP26A1 | 7 µM |

Table 2: Enzyme inhibitory activities of various benzofuran derivatives. nih.govresearchgate.netnih.gov

Modulation of Cellular Signaling Pathways by this compound

The binding of a ligand to its target receptor or the inhibition of an enzyme often triggers a cascade of downstream events within the cell, known as cellular signaling pathways.

Second Messenger System Perturbations

Many receptors, including the G protein-coupled receptors (GPCRs) that are targeted by some benzofuran derivatives, transduce their signals through second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). The sigma-1 receptor, a target of some benzofuran-2-carboxamides, is known to translocate during signal transduction and modulate the production of intracellular second messengers. nih.gov Histamine H3 and H4 receptors, for which benzofuran derivatives have shown affinity, are coupled to Gi/o proteins, which typically inhibit adenylyl cyclase and reduce intracellular cAMP levels. frontiersin.org Functional assays, such as BRET (Bioluminescence Resonance Energy Transfer), have been used to confirm that certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines act as antagonists at these receptors, meaning they block the action of the natural ligand (histamine) without having an effect on their own. researchgate.net

Gene Expression and Protein Regulation Studies

The ultimate consequence of modulating a signaling pathway is often a change in gene expression and protein regulation. For example, the inhibition of the PI3K/VEGFR-2 pathway by benzofuran hybrids can lead to the inhibition of apoptosis and angiogenesis, which are crucial for tumor growth. nih.gov The PI3K pathway is known to indirectly inhibit FOXO transcription factors, which are involved in apoptosis. nih.gov

In the context of plant biology, which can provide analogous models for signaling, the ethylene (B1197577) signaling pathway involves the EIN2 protein, which can mediate gene-specific translational regulation. nih.gov This highlights how a signaling molecule can have very specific effects on the expression of downstream genes. nih.gov

Pharmacological Characterization in In Vitro Cellular Models

The biological effects of this compound and its analogs are ultimately tested in in vitro cellular models to understand their pharmacological properties in a more complex biological context. These models, which use cultured cells, allow for the assessment of cellular responses such as cell death, proliferation, and inflammation.

For instance, the anticancer activity of new benzofuran derivatives has been tested against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3). nih.gov The hybridization of a piperidine (B6355638) and benzofuran moiety in one compound showed strong activity against HePG2 and MCF-7 cell lines. nih.gov Importantly, some of the most potent CDK2-inhibiting benzofuran derivatives showed a high selectivity index, meaning they were significantly more toxic to cancerous lung cells (A-549) than to normal human lung fibroblasts (MRC-5). tandfonline.com

In the context of inflammation, a phenyl-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine (LINS01005) demonstrated interesting anti-inflammatory activity in a murine asthma model by reducing eosinophil counts and the expression of cyclooxygenase-2 (COX-2). nih.gov Another derivative, LINS01007, also showed anti-inflammatory potential in a mouse model of asthma. researchgate.net Furthermore, Vacquinol-1, a quinoline (B57606) methanol (B129727) with a piperidine-2-yl group, has been shown to induce cell death in glioblastoma cells through a process called catastrophic vacuolization. nih.gov

| Compound Derivative | Cell Line | Observed Effect |

| Benzofuran-piperidine hybrid (Compound 5) | HePG2, MCF-7 | Anticancer activity (IC50 = 12.61 µM and 19.92 µM, respectively) |

| 3-(piperazinylmethyl)benzofuran (Compound 9h) | A-549 (cancerous), MRC-5 (normal) | Selective cytotoxicity (SI = 16.20) |

| 3-(piperazinylmethyl)benzofuran (Compound 11d) | A-549 (cancerous), MRC-5 (normal) | Selective cytotoxicity (SI = 24.75) |

| LINS01005 | Murine asthma model | Anti-inflammatory (reduced eosinophils and COX-2) |

| Vacquinol-1 | Glioblastoma cells | Catastrophic vacuolization leading to cell death |

Table 3: Pharmacological effects of selected benzofuran and piperidine-containing compounds in in vitro and in vivo models. nih.govnih.govtandfonline.comnih.gov

Preclinical Pharmacological Evaluation in Relevant in Vitro and in Vivo Models

Efficacy Assessment in Disease-Relevant In Vitro Cellular Systems

In vitro models are fundamental tools for the initial screening and characterization of a compound's biological activity at the cellular and molecular level. These systems offer a controlled environment to investigate the direct effects of a substance on specific cell types and pathways implicated in disease.

Evaluation in Primary Cell Cultures and Co-culture Models

Currently, there is a lack of publicly available scientific literature detailing the efficacy of 2-(1-Benzofuran-2-yl)piperidine in primary cell cultures or co-culture models. However, studies on structurally related compounds, such as the 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine (LINS01) series of derivatives, have been conducted in established cell lines. For instance, the neuroprotective potential of these compounds was investigated in the SH-SY5Y human neuroblastoma cell line, a widely used model for neurological research. researchgate.netnih.gov In these studies, the LINS01 compounds were evaluated for their ability to mitigate cocaine-induced neurotoxicity. researchgate.netnih.gov The results indicated that these derivatives did not decrease cell viability at most concentrations tested and, in some cases, showed a protective effect by reducing the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.gov Specifically, compound LINS01011 was noted for its significant reduction of LDH release, suggesting a neuroprotective potential. nih.gov

Organoid and 3D Cell Culture Models for Disease Mimicry

Three-dimensional (3D) cell culture and organoid models are increasingly being adopted in preclinical research as they more accurately replicate the complex microenvironment of tissues and organs compared to traditional two-dimensional (2D) cultures. nih.govnih.gov These advanced models can provide more predictive data on a compound's efficacy and toxicity. nih.govnih.gov Despite the advantages of these systems, a review of the current scientific literature reveals no specific studies on the evaluation of this compound or its direct derivatives using organoid or 3D cell culture models to mimic disease states. The application of such models would be a valuable future step in elucidating the therapeutic potential of this class of compounds.

Efficacy Studies in In Vivo Animal Models of Specific Pathologies

In vivo animal models are indispensable for understanding the physiological and behavioral effects of a drug candidate in a whole living organism. These models allow for the assessment of a compound's efficacy in the context of a complex biological system, providing insights that cannot be obtained from in vitro studies alone.

Rodent Models of Neurological Disorders

Another study investigated the neuroprotective effects of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine (LINS01) derivatives in a model of sciatic nerve injury in rats, which can simulate the neurotoxic damage of local anesthetics. researchgate.net

Animal Models of Inflammatory Conditions

The anti-inflammatory potential of benzofuran-piperazine derivatives has been explored in a murine model of asthma. nih.govresearchgate.netresearchgate.net Specifically, the compound LINS01005, a 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivative, demonstrated interesting anti-inflammatory activity. nih.govresearchgate.net Treatment with LINS01005 resulted in a reduction of eosinophil counts in the bronchoalveolar lavage fluid and a decrease in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net Further investigation of another derivative, LINS01007, also showed anti-inflammatory activity in the same mouse model of asthma. researchgate.net

Table 1: Efficacy of LINS01005 in a Murine Asthma Model nih.govresearchgate.net

| Parameter | Outcome |

| Eosinophil Count (BALF) | Reduced |

| COX-2 Expression | Reduced |

BALF: Bronchoalveolar Lavage Fluid

Assessment of Behavioral Phenotypes in Animal Models

The assessment of behavioral phenotypes is crucial for evaluating the potential of a compound to treat neuropsychiatric disorders. As mentioned previously, the benzofuran (B130515) derivative ABT-239 was evaluated in behavioral models relevant to cognition and attention. nih.gov Importantly, this compound did not stimulate locomotor activity, indicating a high selectivity for its cognitive-enhancing effects versus central nervous system side effects. nih.gov The ability to improve cognitive function without causing general motor stimulation is a desirable characteristic for a potential therapeutic agent.

Table 2: Behavioral Effects of ABT-239 in Rat Models nih.gov

| Behavioral Model | Outcome |

| Five-Trial Inhibitory Avoidance | Enhanced acquisition |

| Social Recognition Memory | Improved memory |

| Locomotor Activity | No stimulation |

Mechanistic Biomarker Identification and Validation in Preclinical Models

There is no specific information available in the reviewed literature regarding the identification and validation of mechanistic biomarkers for this compound in preclinical models. Research on other benzofuran derivatives has identified potential mechanisms of action, such as the induction of apoptosis in cancer cells through the generation of reactive oxygen species and dysfunction of mitochondria. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to target tubulin and induce apoptosis in leukemia cell lines. However, these findings are not directly transferable to this compound due to structural differences.

Comparative Efficacy with Reference Compounds in Preclinical Studies

No preclinical studies comparing the efficacy of this compound with reference compounds have been identified in the public literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Benzofuran 2 Yl Piperidine Derivatives

Systematic Modification of the Benzofuran (B130515) Moiety and Its Impact on Activity

The benzofuran nucleus is a cornerstone of the scaffold's interaction with biological targets, and modifications to this ring system have profound effects on activity. nih.gov SAR studies have consistently shown that substitutions on the benzofuran ring are critical determinants of pharmacological outcomes. nih.govmdpi.com

Substitutions at the C-2 position of the benzofuran ring have been identified as particularly crucial for cytotoxic activity in various cancer cell lines. nih.govmdpi.com The introduction of different groups at this position can significantly influence the compound's selectivity for cancer cells over normal cells. mdpi.com For instance, the nature of the substituent, whether it's an ester or another heterocyclic ring, can dramatically alter the biological profile.

The addition of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran ring is a common strategy that often leads to a significant increase in anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions with nucleophilic sites on biological targets, thereby improving binding affinity. nih.gov The position of the halogen is also a critical factor. For example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov

Furthermore, the introduction of hydrophilic groups, such as piperidine (B6355638), onto the benzofuran ring can improve the physicochemical properties of the compounds. nih.gov The electronic properties of substituents on the benzofuran ring also play a vital role. For example, substitutions on the N-phenyl ring of benzofuran with electron-donating halogens have been shown to enhance cytotoxic properties. nih.gov The placement of these halogens, particularly at the para position of the N-phenyl ring, has been associated with maximum activity in several studies. nih.gov

Table 1: Impact of Benzofuran Moiety Modifications on Cytotoxic Activity

| Compound/Modification | Cell Line | Activity (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| Bromine at C3-methyl | K562 | 5 µM | Positional importance of halogen for activity. | nih.gov |

| Bromine at C3-methyl | HL60 | 0.1 µM | High potency against leukemia cells. | nih.gov |

| Ester/heterocycle at C2 | Cancer cells | Varies | Crucial for cytotoxic activity and selectivity. | nih.govmdpi.com |

| Para-halogen on N-phenyl | Cancer cells | Enhanced | Favorable for cytotoxic properties. | nih.gov |

Systematic Modification of the Piperidine Ring and Its Impact on Activity

The piperidine ring is another key component of the 2-(1-benzofuran-2-yl)piperidine scaffold that is frequently modified to optimize pharmacological activity. The piperidine moiety can be considered a bioisostere of a piperazine (B1678402) ring, and its modifications can influence binding affinity and functional activity. mdpi.com

The nitrogen atom of the piperidine ring offers a convenient point for substitution. The nature of the substituent on the piperidine nitrogen can have a significant impact on the compound's biological profile. For instance, in a series of benzofuran-piperazine hybrids, the substituents on the piperazine nitrogen clearly influenced their anti-inflammatory activities. nih.gov This highlights the importance of the group attached to the nitrogen in modulating biological responses.

The synthesis of piperidine-containing compounds is a major focus in medicinal chemistry, with numerous methods developed for creating substituted piperidines. mdpi.com These methods allow for the introduction of a wide variety of functional groups onto the piperidine ring, enabling extensive exploration of the SAR. The stereochemistry of the substituents on the piperidine ring can also be a critical factor, with different enantiomers or diastereomers exhibiting distinct pharmacological profiles.

Introduction of Substituents for Optimization of Potency and Selectivity

The introduction of various substituents at different positions of the this compound scaffold is a key strategy for fine-tuning potency and selectivity. Research has shown that even minor changes to the substitution pattern can lead to significant differences in biological activity.

In the context of anticancer activity, the introduction of halogen atoms, particularly at the para position of a phenyl ring attached to the core structure, has been shown to be beneficial. nih.gov This is due to their hydrophobic and electron-donating properties which can enhance cytotoxic effects. nih.gov For example, para-substituted halogens on phenylsulfonyl- and N-containing alkyl chains have been shown to contribute to antiproliferative activity. nih.gov

Hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, have also been explored to enhance potency and selectivity. For example, creating hybrids of benzofuran and N-aryl piperazine has led to compounds with both anti-inflammatory and potent anticancer activities. nih.govresearchgate.net In one study, a benzofuran-piperazine derivative (compound 16) showed potent inhibitory effects on nitric oxide generation (IC50 = 5.28 µM) and significant cytotoxic activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC50 values of 0.12 µM and 2.75 µM, respectively. nih.gov

The strategic placement of substituents is guided by the desire to optimize interactions with the biological target. This can involve enhancing binding affinity, improving selectivity for a particular receptor subtype, or altering the pharmacokinetic properties of the molecule.

Table 2: Optimization of Potency and Selectivity through Substitution

| Compound | Target/Assay | Activity (IC50) | Key Feature | Reference |

|---|---|---|---|---|

| Compound 16 | NO Generation | 5.28 µM | Benzofuran-piperazine hybrid | nih.gov |

| Compound 16 | A549 Cancer Cell Line | 0.12 µM | Potent and selective cytotoxicity | nih.gov |

| Compound 16 | SGC7901 Cancer Cell Line | 2.75 µM | Potent and selective cytotoxicity | nih.gov |

Conformationally Constrained Analogues and Their Pharmacological Profiles

To better understand the bioactive conformation of this compound derivatives, researchers often synthesize and evaluate conformationally constrained analogues. By restricting the flexibility of the molecule, these analogues can provide valuable insights into the optimal spatial arrangement of key pharmacophoric features required for biological activity.

One common strategy is to introduce rigid structural elements that lock the molecule into a specific conformation. For example, the 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained version of the butyrophenone (B1668137) pharmacophore. mdpi.com This rigidification can be crucial for the orientation and anchoring of the ligand at its receptor, as seen in potent 5-HT2A antagonists. mdpi.com

The design of such constrained analogues is often guided by computational modeling and a thorough understanding of the SAR of flexible counterparts. By comparing the pharmacological profiles of flexible and rigid compounds, researchers can deduce the preferred conformation for receptor binding and activity. This information is invaluable for the rational design of next-generation compounds with improved potency and selectivity.

Design Principles for Next-Generation this compound Scaffolds

The wealth of SAR and SPR data from studies on this compound derivatives has led to the formulation of several key design principles for creating next-generation scaffolds with enhanced therapeutic potential.

A fundamental principle is the strategic combination of pharmacophoric elements. Hybridization, such as combining the benzofuran core with moieties like N-aryl piperazine, has proven to be a successful strategy for developing compounds with dual or enhanced activities. nih.govresearchgate.net This approach leverages the synergistic effects of different structural motifs.

The "escape from flatness" is another important concept, suggesting that moving away from purely two-dimensional structures towards more three-dimensional architectures can lead to improved biological activity and better physicochemical properties. mdpi.com The synthesis of spirocyclic systems or the introduction of chiral centers are ways to achieve this.

Furthermore, the bioisosteric replacement of certain functional groups or ring systems is a widely used tactic. For example, the piperidine ring can be viewed as a bioisostere of piperazine, and the introduction of a carbonyl group in the benzoylpiperidine fragment can compensate for the loss of a nitrogen atom by forming new hydrogen bonds with the target. mdpi.com

Future design efforts will likely continue to focus on:

Fine-tuning substituent patterns: Exploring a wider range of substituents on both the benzofuran and piperidine rings to optimize interactions with specific targets.

Developing novel hybrid structures: Combining the this compound scaffold with other privileged structures to create multifunctional ligands.

Utilizing computational tools: Employing molecular modeling and docking studies to rationally design compounds with predicted high affinity and selectivity.

Exploring new synthetic methodologies: Developing efficient and versatile synthetic routes to access a greater diversity of complex analogues. mdpi.com

By adhering to these design principles, medicinal chemists can continue to unlock the therapeutic potential of the this compound scaffold and develop novel drug candidates for a range of diseases.

Preclinical Metabolic Fate and Biotransformation Pathways of 2 1 Benzofuran 2 Yl Piperidine

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems (Non-Human)

Specific data on the in vitro metabolic stability of 2-(1-Benzofuran-2-yl)piperidine in non-human liver microsomes or hepatocytes could not be located in the reviewed scientific literature.

In vitro metabolic stability assays are fundamental in preclinical drug development to predict the intrinsic clearance of a compound. These experiments typically involve incubating the test compound with liver microsomes, which contain high concentrations of Phase I enzymes like cytochrome P450s, or with hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic activity. The rate of disappearance of the parent compound over time is measured to determine parameters such as the half-life (t½) and intrinsic clearance (CLint).

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | Data Not Available | Data Not Available |

| Liver Microsomes | Dog | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Mouse | Data Not Available | Data Not Available |

Identification and Characterization of Major Metabolites in Preclinical Models (Non-Human)

No studies identifying or characterizing metabolites of this compound in preclinical models were found in the public domain.

Metabolite identification is crucial for understanding a compound's biotransformation pathways and identifying potentially active or toxic metabolites. In preclinical animal models, this involves analyzing biological matrices (e.g., plasma, urine, feces) after administration of the compound. Common metabolic pathways for molecules containing a piperidine (B6355638) ring include oxidation reactions. The piperidine ring can be oxidized by cytochrome P-450 enzymes to form ketones at various positions nih.gov. Other potential biotransformations for alicyclic amines include N-oxidation, N-dealkylation, ring oxidation, and ring-opening researchgate.net. For the benzofuran (B130515) moiety, metabolic reactions could potentially involve hydroxylation on the aromatic ring. However, without experimental data, the specific metabolites of this compound remain unknown.

Cytochrome P450 (CYP) Isozyme Inhibition/Induction Potential (Non-Human)

There is no specific information available in the scientific literature regarding the potential of this compound to inhibit or induce cytochrome P450 (CYP) isozymes in non-human systems.

Assessing the potential for CYP inhibition and induction is a critical step in preclinical safety evaluation to predict drug-drug interactions. Inhibition of CYP enzymes can lead to elevated plasma levels of co-administered drugs, while induction can decrease their efficacy. Studies on structurally related compounds suggest that the benzofuran scaffold can be associated with CYP inhibition. For example, certain 1-(benzofuran-2-ylmethyl)imidazoles and 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles have been shown to inhibit CYP enzymes such as aromatase and CYP26A1, respectively nih.gov. However, these findings cannot be directly extrapolated to this compound, as minor structural changes can significantly alter a compound's interaction with CYP isozymes.

| CYP Isozyme | Test System | IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | Non-Human Liver Microsomes | Data Not Available |

| CYP2C9 | Non-Human Liver Microsomes | Data Not Available |

| CYP2C19 | Non-Human Liver Microsomes | Data Not Available |

| CYP2D6 | Non-Human Liver Microsomes | Data Not Available |

| CYP3A4 | Non-Human Liver Microsomes | Data Not Available |

Role of Non-CYP Enzymes in the Biotransformation of this compound

The role of non-cytochrome P450 enzymes, such as flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), or aldehyde oxidases (AOs), in the potential biotransformation of this compound has not been described in the available literature. These enzyme systems can provide alternative metabolic pathways to CYPs, particularly for compounds containing nitrogen and sulfur heteroatoms or aldehyde groups. Given the lack of identified metabolites for this compound, it is not possible to ascertain whether non-CYP enzymes play any role in its metabolism.

Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Preclinical Systems

There is no available data on the conjugation of this compound via Phase II metabolic pathways such as glucuronidation or sulfation in preclinical systems.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are major Phase II reactions that increase the water solubility of xenobiotics, facilitating their excretion wikipedia.org. These pathways typically conjugate glucuronic acid or a sulfo group to functional groups like hydroxyls, amines, or carboxylic acids, which may be present on the parent molecule or introduced during Phase I metabolism. Piperine (B192125), a compound also containing a piperidine ring, has been observed to inhibit glucuronidation activity by lowering the endogenous levels of the cofactor UDP-glucuronic acid and by directly inhibiting the UGT enzyme nih.gov. However, this effect is specific to piperine and does not predict the behavior of this compound as a potential substrate for these enzymes. Without data on Phase I metabolism, predicting the extent of Phase II conjugation is speculative.

Advanced Analytical Methodologies for Detection and Quantification of 2 1 Benzofuran 2 Yl Piperidine in Preclinical Research

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of 2-(1-Benzofuran-2-yl)piperidine in preclinical studies. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the precise measurement of the parent compound and its metabolites in complex biological matrices. nih.gov

Method development typically begins with the optimization of chromatographic conditions to achieve efficient separation of the analyte from endogenous matrix components. This involves selecting an appropriate HPLC column, often a reversed-phase column like a C18, and optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution is often employed to ensure sharp peak shapes and reduce analysis time. nih.gov

The mass spectrometric parameters are then fine-tuned to maximize the signal of the analyte. This is achieved through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by tandem mass spectrometry (MS/MS). nih.gov The MS/MS detection is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and enhancing the signal-to-noise ratio. researchgate.net An internal standard, a structurally similar compound, is typically used to correct for variations in sample processing and instrument response. nih.gov

The following table outlines a typical set of parameters for an HPLC-MS/MS method for this compound analysis:

| Parameter | Typical Condition |

| HPLC System | UHPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 1-10 µL |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| MS/MS Transition | Specific m/z for precursor ion → product ion |

| Internal Standard | Structurally similar stable isotope-labeled analog |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While HPLC-MS/MS is often the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly for volatile derivatives of this compound. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis.

Common derivatization techniques include silylation, acylation, or alkylation, which convert the polar functional groups of the analyte into less polar and more volatile derivatives. The choice of derivatizing agent depends on the functional groups present in the molecule. For the piperidine (B6355638) nitrogen, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be effective.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification and quantification.

A representative GC-MS method for a derivatized this compound might involve the following parameters:

| Parameter | Typical Condition |

| GC System | Gas chromatograph with a mass selective detector |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless or split |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or full scan |

| Derivatization Agent | e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Capillary Electrophoresis (CE) and Related Techniques for Compound Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography-based methods for the analysis of this compound. ubaya.ac.iddiva-portal.org CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. diva-portal.org This technique is known for its high resolution, short analysis times, and minimal sample and solvent consumption. diva-portal.org

For the analysis of a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is a common mode. diva-portal.org In CZE, a buffer-filled capillary is used, and the analyte migrates according to its own electrophoretic mobility and the electroosmotic flow (EOF). nih.gov The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte. For a basic compound, a low pH buffer would ensure it is protonated and carries a positive charge.

Chiral separations of this compound enantiomers can be achieved by adding a chiral selector to the BGE. mdpi.comresearchgate.net Cyclodextrins and their derivatives are widely used for this purpose, as they can form transient diastereomeric complexes with the enantiomers, leading to different migration times. researchgate.netmdpi.comspringernature.com

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used for the separation of both neutral and charged compounds. ubaya.ac.id In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. ubaya.ac.id Separation is based on the partitioning of the analyte between the aqueous buffer and the micelles.

The following table provides an example of CE parameters for the analysis of this compound:

| Parameter | Typical Condition |

| CE System | Capillary electrophoresis instrument with UV or MS detector |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm length) |

| Background Electrolyte (BGE) | e.g., Phosphate or borate (B1201080) buffer at a specific pH |

| Chiral Selector (for enantioseparation) | e.g., Hydroxypropyl-β-cyclodextrin |

| Separation Voltage | 15-30 kV |

| Capillary Temperature | 20-30 °C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV absorbance or Mass Spectrometry (CE-MS) |

Radiometric and Isotope-Labeling Techniques for Tracing in Preclinical Studies

Radiometric and isotope-labeling techniques are invaluable tools for tracing the fate of this compound in preclinical studies, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME). nih.gov These methods involve synthesizing the compound with a radioactive (e.g., ¹⁴C or ³H) or stable (e.g., ²H or ¹³C) isotope. wikipedia.orgnih.gov

Radiolabeling with isotopes like Carbon-14 (¹⁴C) or Tritium (³H) allows for highly sensitive detection of the compound and its metabolites. scripps.edu After administration of the radiolabeled compound to preclinical models, the total radioactivity in various biological samples (e.g., plasma, urine, feces, tissues) can be measured using liquid scintillation counting or quantitative whole-body autoradiography. This provides a comprehensive picture of the drug's distribution and elimination pathways.

Stable isotope labeling, often using Deuterium (²H) or Carbon-13 (¹³C), is frequently coupled with mass spectrometry. wikipedia.orgnih.gov This approach, known as isotope tracer analysis, allows for the differentiation of the administered drug from its endogenous counterparts and the identification of metabolic pathways. nih.gov By analyzing the mass shift in the mass spectra of metabolites, researchers can determine the sites of metabolic modification on the molecule.

The selection of the isotope and the position of labeling are critical for the success of these studies. The label should be placed in a metabolically stable position to ensure that it is not lost during biotransformation.

Bioanalytical Method Validation for Preclinical Biological Matrices (e.g., animal plasma, tissue extracts)

Before a bioanalytical method can be used to support preclinical studies, it must undergo a rigorous validation process to ensure its reliability and accuracy. labmanager.comajpsonline.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established detailed guidelines for bioanalytical method validation. europa.eufda.gov The validation process demonstrates that the method is suitable for its intended purpose. labmanager.com

A full validation of a bioanalytical method for this compound in preclinical matrices like animal plasma or tissue extracts typically includes the assessment of the following parameters: globalresearchonline.netnih.govich.org

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. gmp-compliance.org

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal concentration and should be within ±15% (±20% at the lower limit of quantification). globalresearchonline.net

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). gmp-compliance.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. A calibration curve should be generated for each analytical run. gmp-compliance.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of the analytical method, determined by comparing the analytical response of extracted samples with the response of unextracted standards.

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. gmp-compliance.org

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

The following table summarizes the typical acceptance criteria for bioanalytical method validation:

| Validation Parameter | Acceptance Criteria |